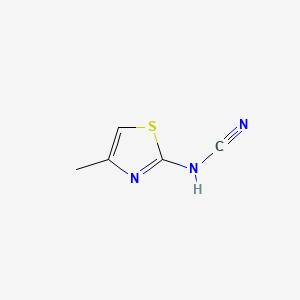
(4-Methyl-1,3-thiazol-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-thiazol-2-yl)cyanamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a cyanamide group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)cyanamide typically involves the reaction of 4-methylthiazole with cyanamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
(4-Methyl-1,3-thiazol-2-yl)cyanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (4-Methyl-1,3-thiazol-2-yl)cyanamide, known for its aromatic properties and biological activities.
4-Methylthiazole: A closely related compound with similar structural features but lacking the cyanamide group.
Cyanamide: A simple compound containing the cyanamide functional group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the cyanamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5N3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)cyanamide |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8) |
InChI Key |
LINOGRHPXXFLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)

![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
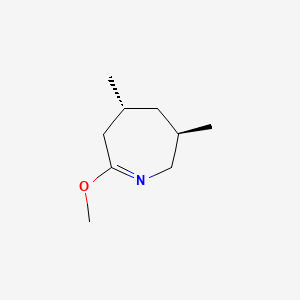
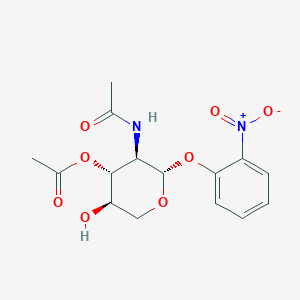
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)

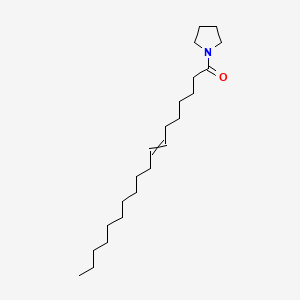
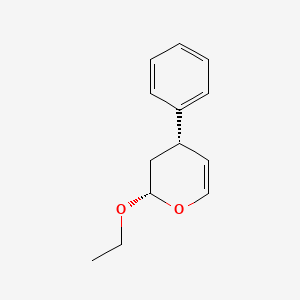
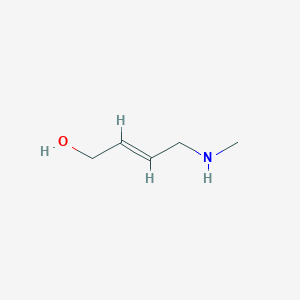
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
